Proglumide

Vue d'ensemble

Description

Le Proglumide est un composé pharmaceutique connu pour sa capacité à inhiber la motilité gastro-intestinale et à réduire les sécrétions gastriques. Il agit comme un antagoniste de la cholécystokinine, bloquant à la fois les sous-types A et B de la cholécystokinine . Initialement, il était principalement utilisé dans le traitement des ulcères d'estomac, mais il a depuis été largement remplacé par des médicaments plus récents pour cette application . Le this compound présente également des effets secondaires intéressants, tels que l'amélioration de l'analgésie produite par les médicaments opiacés et la prévention ou l'inversion du développement de la tolérance à ces médicaments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Proglumide peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de dérivés de l'acide glutamique avec du chlorure de benzoyle et de la dipropylamine. La voie de synthèse générale comprend les étapes suivantes :

Formation de l'acide N-benzoylglutamique : L'acide glutamique est réagi avec du chlorure de benzoyle en présence d'une base pour former l'acide N-benzoylglutamique.

Amidation : L'acide N-benzoylglutamique est ensuite réagi avec de la dipropylamine pour former le this compound.

Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane ou le chloroforme, et les réactions sont effectuées à des températures contrôlées pour garantir des rendements élevés et la pureté du produit final .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour optimiser les conditions de réaction et améliorer l'efficacité de la synthèse. Le produit final est purifié par des techniques de cristallisation ou de chromatographie pour obtenir la qualité pharmaceutique souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le Proglumide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau des parties benzoyle et dipropylamine.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés dans des conditions acides ou basiques.

Réduction : Des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés dans des solvants organiques.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des thiols dans des conditions douces à modérées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, tels que l'oxo-Proglumide, le this compound réduit et les dérivés du this compound substitués.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme composé modèle dans les études sur les antagonistes des récepteurs de la cholécystokinine et leurs interactions avec d'autres molécules.

Biologie : Il est utilisé dans la recherche sur la motilité gastro-intestinale et la régulation des sécrétions gastriques.

Mécanisme d'action

Le this compound exerce ses effets en agissant comme un antagoniste de la cholécystokinine. Il bloque les récepteurs A et B de la cholécystokinine, qui sont impliqués dans la régulation de la motilité gastro-intestinale et des sécrétions gastriques . En inhibant ces récepteurs, le this compound réduit la motilité du tractus gastro-intestinal et diminue la sécrétion d'acides gastriques. De plus, il a été démontré que le this compound améliore les effets analgésiques des médicaments opiacés en prévenant le développement de la tolérance, possiblement par le biais d'interactions avec les récepteurs aux opioïdes .

Applications De Recherche Scientifique

Clinical Applications

2.1 Nonalcoholic Steatohepatitis

Proglumide has shown promise in reversing nonalcoholic steatohepatitis (NASH) in murine models. Research indicates that this compound treatment significantly reduces histological and biochemical markers of NASH, including liver inflammation and fibrosis. In a study involving CDE-fed mice, this compound administration led to decreased serum transaminases and improved histological scores related to liver damage .

| Parameter | CDE Diet | CDE + this compound |

|---|---|---|

| Aspartate Aminotransferase | Elevated | Significantly Reduced |

| Alanine Aminotransferase | Elevated | Significantly Reduced |

| Fibrosis Score | High | Low |

2.2 Hepatocellular Carcinoma

In the context of hepatocellular carcinoma (HCC), this compound has been investigated for its ability to enhance the efficacy of immune checkpoint inhibitors. Studies have demonstrated that this compound treatment can alter the tumor microenvironment by decreasing fibrosis and increasing CD8+ T cell infiltration in HCC models. This suggests a potential role for this compound as an adjunct therapy in cancer immunotherapy .

Pharmacokinetics and Safety

This compound has been assessed for its pharmacokinetic properties in both healthy individuals and those with liver impairment. A study reported that this compound is safe for use in patients with cirrhosis, showing similar pharmacokinetic profiles compared to healthy controls. Peak plasma concentrations were observed at approximately one hour post-administration, with a serum elimination half-life of around three hours .

| Group | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

|---|---|---|---|

| Healthy Controls | 7847 | 1 | 3 |

| Child-Pugh A | 9721 | 1 | 3 |

| Child-Pugh B | 10635 | 1 | 3 |

Case Studies

4.1 Case Study: this compound in NASH

A murine model study demonstrated that this compound significantly improved biochemical markers associated with NASH after eight weeks of treatment. Histological analysis confirmed reduced steatosis and fibrosis compared to untreated controls .

4.2 Case Study: this compound in HCC

In another study focusing on HCC, mice treated with this compound showed a marked decrease in tumor growth and improved survival rates when combined with PD-1 antibodies. The therapy was associated with a significant reduction in fibrosis-associated genes, indicating a dual role in both tumor suppression and modulation of the tumor microenvironment .

Mécanisme D'action

Proglumide exerts its effects by acting as a cholecystokinin antagonist. It blocks the cholecystokinin A and cholecystokinin B receptors, which are involved in regulating gastrointestinal motility and gastric secretions . By inhibiting these receptors, this compound reduces the motility of the gastrointestinal tract and decreases the secretion of gastric acids. Additionally, this compound has been shown to enhance the analgesic effects of opioid drugs by preventing the development of tolerance, possibly through interactions with opioid receptors .

Comparaison Avec Des Composés Similaires

Le Proglumide est unique parmi les antagonistes de la cholécystokinine en raison de sa capacité à améliorer l'analgésie opioïde et à prévenir la tolérance aux opioïdes. Les composés similaires comprennent :

Loxiglumide : Un autre antagoniste de la cholécystokinine, mais il n'a pas les mêmes effets sur l'analgésie opioïde.

Devazepide : Un antagoniste sélectif du récepteur A de la cholécystokinine avec des propriétés pharmacologiques différentes.

CI-988 : Un antagoniste sélectif du récepteur B de la cholécystokinine utilisé dans des études de recherche.

Comparé à ces composés, la double action du this compound sur les récepteurs A et B de la cholécystokinine, ainsi que ses effets sur l'analgésie opioïde, en font un composé unique et précieux à la fois dans les milieux de recherche et cliniques .

Activité Biologique

Proglumide is a synthetic compound that acts as a cholecystokinin (CCK) receptor antagonist. It has garnered attention for its potential therapeutic applications, particularly in the context of liver diseases, cancer, and metabolic disorders. This article delves into the biological activities of this compound, highlighting its mechanisms of action, clinical implications, and research findings.

This compound's primary mechanism involves the inhibition of CCK receptors, which play a critical role in gastrointestinal function and pancreatic enzyme secretion. By blocking these receptors, this compound influences various biological pathways:

- Tumor Microenvironment Modulation : this compound has been shown to decrease fibrosis in tumor microenvironments and increase the infiltration of CD8+ T cells in tumors. This effect suggests a potential role in enhancing anti-tumor immunity and improving responses to immunotherapy .

- Interaction with FXR : this compound acts as a partial agonist at the farnesoid X receptor (FXR), which is involved in bile acid regulation and lipid metabolism. This interaction can restore FXR expression in liver tissues affected by nonalcoholic steatohepatitis (NASH), thereby improving liver function and reducing fibrosis .

- Gut Microbiome Alteration : Treatment with this compound has been associated with beneficial changes in the gut microbiome, promoting the growth of beneficial bacteria while reducing harmful strains. This alteration may contribute to its therapeutic effects in metabolic disorders .

Clinical Implications

This compound's biological activity extends to various clinical applications:

- Liver Disease : In patients with liver conditions such as NASH, this compound has demonstrated the ability to reverse fibrosis and improve liver histology. A study indicated that this compound treatment led to significant reductions in collagen deposition and improved liver function markers .

- Cancer Therapy : this compound's immunomodulatory effects have been explored in cancer treatment. In murine models, it significantly increased the number of intratumoral CD8+ T cells when used alone or in combination with PD-1 antibodies, suggesting its potential as an adjunct therapy to enhance the efficacy of immune checkpoint inhibitors .

Case Studies

- Survival Rates in Cardiac Resection : A study involving patients undergoing cardiac resection showed that those treated with this compound had improved survival rates over 10 years compared to controls (90.2% vs. 86.5% at 1 year). The study highlighted significant differences in survival based on tumor characteristics and treatment protocols .

- NASH Model : In a murine model of NASH, this compound treatment prevented disease progression and restored normal FXR signaling pathways. The study utilized RNA sequencing to analyze changes in microbial composition and liver gene expression following this compound administration .

Data Tables

Propriétés

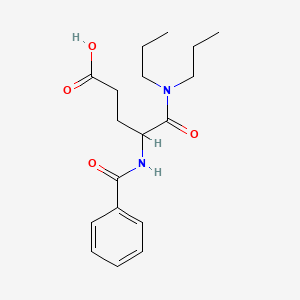

IUPAC Name |

4-benzamido-5-(dipropylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMKFQYCZXERLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023516 | |

| Record name | Proglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6620-60-6 | |

| Record name | Proglumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6620-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proglumide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proglumide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | proglumide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proglumide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROGLUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of proglumide?

A1: this compound functions as a non-selective antagonist at CCK receptors, primarily targeting the CCK-B receptor subtype [, , , , , , ].

Q2: How does this compound impact CCK-mediated signaling?

A2: By binding to CCK receptors, this compound competitively inhibits the binding of CCK peptides, effectively blocking downstream signaling cascades initiated by CCK [, , , , , ].

Q3: What are the downstream effects of this compound's antagonism of CCK receptors?

A3: this compound's inhibition of CCK receptors leads to a range of effects, including:

- Reduced gastric acid secretion: this compound can decrease both basal and stimulated gastric acid secretion, particularly in response to gastrin and CCK [, , , , ].

- Altered pancreatic secretion: this compound has been shown to inhibit CCK-stimulated pancreatic enzyme secretion and pancreatic polypeptide release [, ].

- Modified gastrointestinal motility: While its impact on gastrointestinal motility appears complex, this compound has been found to accelerate gastric emptying in rats by antagonizing CCK released in response to a meal [].

- Potential anti-tumor effects: Research suggests that this compound may have anti-tumor effects in various cancers, including pancreatic, gastric, and colorectal cancers. These effects are thought to be mediated through several mechanisms, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment [, , , , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound (dl-4-benzamido-N,N-dipropyl-glutaramic acid) has the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol.

Q5: Is there information available regarding this compound's material compatibility and stability under various conditions?

A5: The provided research papers primarily focus on the pharmacological and biological aspects of this compound. There is limited information on material compatibility and stability under various conditions within these papers.

Q6: How does modifying the structure of this compound influence its activity and potency?

A6: Studies have revealed that modifying both the di-n-alkyl group and the benzoyl moiety of this compound can significantly impact its affinity for CCK receptors [].

- For the di-n-alkyl group, the order of potency was observed as n-pentyl > n-hexyl > n-butyl > n-propyl [].

- For the benzoyl moiety, the addition of two electron-withdrawing groups resulted in a greater increase in potency compared to adding a single electron-withdrawing group or electron-donating groups [].

Q7: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A7: The pharmacokinetic properties of this compound have been evaluated in animal models and humans.

- Absorption: this compound is well-absorbed following oral administration, reaching peak plasma concentrations within approximately 1 hour [].

- Distribution: this compound can cross the blood-brain barrier, as evidenced by its ability to reverse CCK-8-induced satiety in dogs following intravenous administration [].

Q8: What in vitro and in vivo models have been used to study the effects of this compound?

A8: Various experimental models have been employed to investigate the effects of this compound, including:

- In vitro: Isolated pancreatic acini [, ], cultured cell lines derived from pancreatic, gastric, and colorectal cancers [, , , , , ].

- In vivo: Rodent models of pancreatic cancer [], acute pancreatitis [], gastric ulcer [], and non-alcoholic steatohepatitis [], canine models of pancreatic secretion [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.